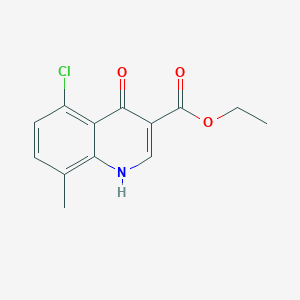

Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

描述

Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the ethyl ester, chloro, and methyl groups, contributes to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 8-methylquinoline, which is then chlorinated to introduce the chloro group at the 5-position. The subsequent steps involve the formation of the 4-oxo group and the esterification to introduce the ethyl carboxylate group.

Chlorination: The 8-methylquinoline is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to obtain 5-chloro-8-methylquinoline.

Oxidation: The chlorinated product is then oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the 4-oxo group.

Esterification: Finally, the carboxylation and esterification steps are carried out using ethyl chloroformate (C3H5ClO2) in the presence of a base like triethylamine (Et3N) to yield this compound.

生物活性

Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 351893-53-2) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current knowledge regarding its biological activity, synthesizing findings from various studies and highlighting key data.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction: Decreased by 50% at a concentration of 20 µM.

- Apoptotic Induction: Increased levels of cleaved caspase-3 were observed, indicating apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- DNA Gyrase Inhibition: Similar compounds have shown efficacy as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication .

- Cell Cycle Arrest: The compound has been reported to cause G2/M phase arrest in cancer cells, leading to reduced proliferation .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related compounds have exhibited favorable profiles. Studies suggest good oral bioavailability and moderate plasma protein binding, which are essential for therapeutic efficacy . Toxicological assessments indicate that at therapeutic doses, the compound displays low toxicity in mammalian systems.

Table 2: Pharmacokinetic Parameters (Related Compounds)

科学研究应用

Antimicrobial Properties

One of the primary areas of interest for ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is its antimicrobial activity. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that modifications to the quinoline structure can enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . The mechanism involves modulation of signaling pathways related to inflammation, which could be beneficial in conditions like rheumatoid arthritis.

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential for development into new antibacterial agents .

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading university focused on the anti-inflammatory properties of this compound. The study utilized animal models to assess its effects on induced inflammation. Results demonstrated a significant reduction in swelling and pain responses compared to control groups, indicating its therapeutic potential .

Photophysical Properties

This compound has also been studied for its photophysical properties. Its ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Research indicates that incorporating this compound into polymer matrices can enhance the efficiency of light absorption .

化学反应分析

Nucleophilic Substitution at the C5 Chloro Group

The chloro substituent at position 5 undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for synthesizing analogs with modified biological and chemical properties.

Key Observation: Steric hindrance from the C8 methyl group slows substitution kinetics compared to non-methylated analogs.

Hydrolysis of the Ester Group

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization (e.g., amidation).

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH·H₂O (3 equiv) | THF/H₂O, 20°C, 16h | 5-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 87% | |

| 10% NaOH (aq) | EtOH, reflux, 16h | Same as above | 92% |

Mechanistic Insight: Hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

Functionalization via Cyclization and Coupling Reactions

The quinoline core participates in cyclization and cross-coupling reactions to form extended heterocyclic systems.

Example: Reaction with 1,2,3,4-tetrahydroisoquinoline under Pd catalysis yields C7-substituted quinolones with enhanced antimicrobial activity .

Reduction of the 4-Oxo Group

The 4-oxo group is selectively reduced to a thioxo or amino group, altering electronic properties.

Note: Thioxo derivatives exhibit improved solubility and binding affinity in pharmacological studies .

Comparative Reactivity with Structural Analogs

Substituent positioning significantly impacts reaction outcomes.

| Compound | C5 Substituent | Reactivity with Amines | Hydrolysis Rate |

|---|---|---|---|

| Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cl | Moderate (steric hindrance) | 87% (LiOH) |

| Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cl (C7) | Fast | 92% (NaOH) |

| Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cl (C6) | Slow (electronic effects) | 78% (LiOH) |

属性

IUPAC Name |

ethyl 5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKGYGUNJMKMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346518 | |

| Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351893-52-2 | |

| Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。